molecular formula C6H5F3N2O2 B2754079 N'-hydroxy-5-(trifluoromethyl)furan-2-carboximidamide CAS No. 2138834-91-8

N'-hydroxy-5-(trifluoromethyl)furan-2-carboximidamide

Cat. No.: B2754079
CAS No.: 2138834-91-8
M. Wt: 194.113
InChI Key: UKDXBVDLAODCAY-UHFFFAOYSA-N
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Description

N’-hydroxy-5-(trifluoromethyl)furan-2-carboximidamide is a chemical compound with the molecular formula C6H5F3N2O2. It is known for its unique structure, which includes a furan ring substituted with a trifluoromethyl group and a hydroxycarboximidamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-5-(trifluoromethyl)furan-2-carboximidamide typically involves the reaction of 5-(trifluoromethyl)furan-2-carboxylic acid with hydroxylamine. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent to facilitate the formation of the carboximidamide group. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity .

Industrial Production Methods

While specific industrial production methods for N’-hydroxy-5-(trifluoromethyl)furan-2-carboximidamide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction parameters, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-5-(trifluoromethyl)furan-2-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitroso derivatives, amine derivatives, and substituted furan compounds .

Scientific Research Applications

N’-hydroxy-5-(trifluoromethyl)furan-2-carboximidamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-hydroxy-5-(trifluoromethyl)furan-2-carboximidamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with target molecules, while the trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-(trifluoromethyl)furan-2-carboxylic acid
  • N’-hydroxy-5-(methyl)furan-2-carboximidamide
  • N’-hydroxy-5-(chloromethyl)furan-2-carboximidamide

Uniqueness

N’-hydroxy-5-(trifluoromethyl)furan-2-carboximidamide is unique due to the presence of both the trifluoromethyl and hydroxycarboximidamide groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to similar compounds .

Properties

IUPAC Name

N'-hydroxy-5-(trifluoromethyl)furan-2-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2O2/c7-6(8,9)4-2-1-3(13-4)5(10)11-12/h1-2,12H,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKDXBVDLAODCAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)C(F)(F)F)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(OC(=C1)C(F)(F)F)/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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